molecular formula C13H12ClN B018684 3-(3-Chlorophenylethyl)pyridine CAS No. 31251-59-9

3-(3-Chlorophenylethyl)pyridine

Cat. No.: B018684
CAS No.: 31251-59-9
M. Wt: 217.69 g/mol
InChI Key: CJWNRACOMOLTCH-UHFFFAOYSA-N
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Safety and Hazards

Safety data sheets recommend wearing personal protective equipment when handling pyridine derivatives . They should not be inhaled, ingested, or come into contact with skin or eyes . They should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Pyridine and its derivatives continue to be a focus of research due to their significant clinical diversity . They are used as precursors for synthesizing target pharmaceuticals and agrochemicals . Future research may explore new synthesis methods and applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylethyl)pyridine typically involves the reaction of 3-chlorophenylethyl bromide with pyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dichloromethane or ethyl acetate at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenylethyl)pyridine
  • 3-(4-Chlorophenylethyl)pyridine
  • 3-(3-Bromophenylethyl)pyridine

Uniqueness

3-(3-Chlorophenylethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWNRACOMOLTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602988
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-59-9
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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